4-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3
Description
Structural Characteristics of Deuterated Hydrazone Derivatives
Hydrazones are a class of organic compounds formed via the condensation of aldehydes or ketones with hydrazines. In the case of this compound, the parent aldehyde, 4-fluorobenzaldehyde, reacts with 2,4-dinitrophenylhydrazine to form a hydrazone linkage ($$ \text{R}1\text{R}2\text{C=N-NHAr} $$). The deuterium atoms are strategically incorporated at the 3, 5, and 6 positions of the phenyl ring, a modification that minimally alters the compound’s chemical behavior while significantly enhancing its analytical detectability.
The molecular structure features a fluorine atom at the para position of the benzaldehyde moiety and two nitro groups at the 2 and 4 positions of the phenylhydrazine ring. These electron-withdrawing groups increase the compound’s stability and reactivity, making it suitable for studies involving nucleophilic and electrophilic interactions. Comparative analysis with non-deuterated analogs, such as 4-chlorobenzaldehyde 2,4-dinitrophenylhydrazone, reveals nearly identical backbone structures, with differences arising only in the halogen substituent (fluorine vs. chlorine) and isotopic labeling.
Table 1: Structural Comparison of Deuterated and Non-Deuterated Hydrazones
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| This compound | $$ \text{C}{13}\text{H}{9}\text{FN}{4}\text{O}{4} $$ | 307.25 | F, $$ \text{NO}_2 $$, deuterium |
| 4-Chlorobenzaldehyde 2,4-dinitrophenylhydrazone | $$ \text{C}{13}\text{H}{9}\text{ClN}{4}\text{O}{4} $$ | 320.69 | Cl, $$ \text{NO}_2 $$ |
The synthetic route for this compound involves the reaction of 4-fluorobenzaldehyde with 2,4-dinitrophenylhydrazine in a deuterated solvent, facilitating isotopic exchange at specific positions. The incorporation of deuterium does not alter the covalent bonding network but introduces distinct isotopic signatures detectable via mass spectrometry.
Role of Isotopic Labeling in Modern Analytical Chemistry
Isotopic labeling, particularly with deuterium, has revolutionized analytical techniques by enabling the differentiation of labeled compounds from their natural abundance counterparts. In this compound, deuterium serves as a stable isotopic tracer, reducing background interference in mass spectrometric analyses. For instance, hydrogen/deuterium exchange mass spectrometry (HDX-MS) leverages deuterium’s unique mass-to-charge ratio to study protein-ligand interactions and conformational dynamics.
In NMR spectroscopy, deuterium labeling mitigates signal overlap by simplifying complex splitting patterns. The isotope effects observed in $$ ^{13}\text{C} $$ chemical shifts, as demonstrated in deuterated hydrazones, provide insights into hydrogen bonding networks and molecular conformations. For example, deuterium substitution at the NH group in similar compounds induces measurable shifts in adjacent carbon resonances, elucidating spatial arrangements and electronic environments.
Table 2: Applications of Deuterium Labeling in Analytical Chemistry
| Technique | Application Example | Benefit of Deuterium Labeling |
|---|---|---|
| HDX-MS | Protein-ligand interaction studies | Enhanced resolution of peptide fragments |
| NMR Spectroscopy | Structural elucidation of hydrogen-bonded systems | Reduced signal complexity |
| Metabolic Tracing | Tracking drug metabolites in biological samples | Improved signal-to-noise ratio |
The synthesis of deuterated compounds like this compound often involves deuterated reagents or solvents, ensuring high isotopic purity. This precision is critical for applications requiring quantitative analysis, such as pharmacokinetic studies or environmental monitoring.
Structure
3D Structure
Properties
Molecular Formula |
C13H9FN4O4 |
|---|---|
Molecular Weight |
307.25 g/mol |
IUPAC Name |
2,3,5-trideuterio-N-[(E)-(4-fluorophenyl)methylideneamino]-4,6-dinitroaniline |
InChI |
InChI=1S/C13H9FN4O4/c14-10-3-1-9(2-4-10)8-15-16-12-6-5-11(17(19)20)7-13(12)18(21)22/h1-8,16H/b15-8+/i5D,6D,7D |
InChI Key |
WELVTVZWNPRATB-MTEYIRTJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N/N=C/C2=CC=C(C=C2)F)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 typically involves the reaction of 4-Fluorobenzaldehyde with 2,4-dinitrophenylhydrazine in the presence of a deuterium source. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually produced in a neat form and stored at room temperature .
Chemical Reactions Analysis
Types of Reactions
4-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
4-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 is a deuterium-labeled derivative of 4-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone . The compound has the molecular formula C13H6D3FN4O4 and a molecular weight of 307.25 .
Scientific Research Applications
- Isotope-Labeled Compounds this compound is utilized as an isotope-labeled compound in scientific research . Isotope-labeled compounds are valuable tools in various scientific disciplines, including pharmacology, environmental science, and biochemistry, due to their ability to be traced and quantified in complex systems .
- Synthesis of 4-Fluorobenzaldehyde : 4-fluorobenzaldehyde can be synthesized using a method that involves taking 4-fluorotoluene as a raw material and performing a chlorination reaction with chlorine to generate a benzal chloride product . This is followed by heating hydrolysis on the benzal chloride product under the effect of a composite catalyst of ferric trichloride and zinc chloride, and finally, extraction and rectification to obtain 4-fluorobenzaldehyde .
- Determination of Aldehydes: Aldehydes like 4-fluorobenzaldehyde and benzaldehyde-d16 can be determined in particulate matter using gas chromatography-mass spectrometry (GC-MS) . Sample preparation may involve extraction with solvents like acetonitrile (ACN) and dichloromethane (DCM), followed by derivatization with reagents like PFBHA .
Mechanism of Action
The mechanism of action of 4-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 involves its interaction with specific molecular targets. The deuterium atoms in the compound can alter the metabolic and pharmacokinetic profiles of drugs, providing insights into their behavior in biological systems .
Comparison with Similar Compounds
Data Table: Key Comparative Properties
Biological Activity
4-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 is a derivative of 4-fluorobenzaldehyde that features a dinitrophenylhydrazone moiety. This compound is particularly notable for its isotopic labeling with deuterium, which enhances its utility in various analytical applications, especially in mass spectrometry. The biological activity of this compound has been explored in several contexts, including its interactions with nucleophiles and electrophiles, as well as its potential applications in medicinal chemistry.
- Molecular Formula : CHDNO
- Molecular Weight : Approximately 307.25 g/mol
- Physical State : Solid at room temperature
Synthesis and Mechanism
The synthesis of this compound typically involves the reaction between 4-fluorobenzaldehyde and 2,4-dinitrophenylhydrazine. This reaction is a classic example of hydrazone formation, where the carbonyl group of the aldehyde reacts with the amino group of the hydrazine to form a hydrazone linkage. The incorporation of deuterium isotopes can be achieved through specific synthetic routes or exchange reactions involving deuterated solvents .
Biological Activity
The biological activity of this compound can be categorized into several key areas:
- Reactivity Studies : The compound exhibits enhanced reactivity due to the presence of the dinitrophenyl group, making it useful for studying reaction mechanisms involving carbonyl compounds. Its isotopic labeling allows researchers to track metabolic pathways or chemical transformations in biological systems .
- Antifungal Activity : Related studies on similar hydrazones have shown promising antifungal properties. For instance, diaryl hydrazones synthesized from 2,4-dinitrophenylhydrazine exhibited antifungal activity against various Candida species. Preliminary results indicated that certain derivatives demonstrated significant inhibition at concentrations as low as 100 μg/mL .
- Potential Medicinal Applications : The compound's structure suggests potential applications in drug development, particularly in targeting specific biological pathways or mechanisms. The presence of fluorine may influence pharmacokinetics and bioavailability, which are critical factors in drug design .
Case Study: Antifungal Activity of Hydrazones
A study focused on the synthesis and antifungal activity of diaryl hydrazones derived from 2,4-dinitrophenylhydrazine found that compounds with specific halogen substitutions exhibited varying levels of efficacy against Candida strains. Notably, compounds with chlorine substitutions showed enhanced antifungal activity compared to their non-halogenated counterparts .
Table: Percent Inhibition of Candida Species by Hydrazones
| Compound | Concentration (μg/mL) | % Inhibition (C. tropicalis) | % Inhibition (C. glabrata) |
|---|---|---|---|
| 3g | 100 | 41 | Active |
| 3h | 100 | Decreased | Inactive |
| Fluconazole | - | Standard | Standard |
Q & A
Synthesis and Isotopic Labeling
Q: How can researchers synthesize 4-fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3, and what reaction conditions optimize deuterium retention? A:
- Method : React 4-fluorobenzaldehyde-d3 (deuterated at specific positions) with 2,4-dinitrophenylhydrazine under acidic conditions (e.g., glacial acetic acid) in anhydrous ethanol. Reflux for 4–6 hours to ensure complete hydrazone formation .
- Deuterium Retention : Use deuterated solvents (e.g., D₂O or CD₃OD) to minimize proton exchange. Monitor reaction progress via TLC or HPLC, as isotopic scrambling may occur under prolonged heating .
- Purification : Recrystallize the product from deuterated solvents to maintain isotopic integrity. Confirm deuterium content via mass spectrometry (e.g., ESI-MS or MALDI-TOF) .
Structural Characterization
Q: What analytical techniques are most effective for confirming the structure and isotopic purity of this compound? A:
- NMR : ¹H NMR will show absence of protons at deuterated positions (e.g., aldehyde proton). ¹⁹F NMR confirms fluorine substitution .
- Mass Spectrometry : High-resolution MS (HRMS) detects the molecular ion [M+H]⁺ with a mass shift consistent with three deuterium atoms (Δm/z = +3) .
- X-ray Crystallography : For crystalline derivatives, SHELXL (via SHELX suite) resolves bond lengths and angles, verifying hydrazone geometry and deuterium placement .
Mechanistic and Isotopic Effects
Q: How does deuterium substitution influence the compound’s reactivity in condensation reactions compared to its non-deuterated analog? A:
- Kinetic Isotope Effect (KIE) : Deuterium at the aldehyde position slows nucleophilic attack by 2,4-dinitrophenylhydrazine, increasing activation energy (KIE ≈ 2–3). This is critical for mechanistic studies of hydrazone formation .
- Thermal Stability : Deuterated hydrazones exhibit higher thermal stability due to stronger C-D bonds, as shown by differential scanning calorimetry (DSC) .
- Applications : Use as an internal standard in LC-MS to quantify non-deuterated analogs in complex matrices (e.g., biological samples), leveraging negligible isotopic interference .
Data Discrepancy Resolution
Q: How should researchers address contradictions in spectroscopic data (e.g., unexpected peaks in ¹H NMR)? A:
- Proton Exchange : Residual protons in deuterated solvents (e.g., CDCl₃ containing 0.03% CHCl₃) may introduce minor peaks. Use DMSO-d₆ for higher deuterium purity .
- Isotopic Purity : Verify via isotopic ratio mass spectrometry (IRMS). Contamination from non-deuterated reagents (e.g., 4-fluorobenzaldehyde) can skew results .
- Cross-Validation : Correlate NMR, MS, and elemental analysis data. For unresolved issues, replicate synthesis with freshly deuterated reagents .
Advanced Applications in Reaction Monitoring
Q: How can this deuterated hydrazone be applied in real-time monitoring of carbonyl compound reactions? A:
- Isotopic Tagging : React with trace carbonyl compounds (e.g., aldehydes/ketones) in environmental samples. The deuterated hydrazone acts as a derivatization agent, enabling sensitive detection via LC-MS .
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track hydrazone formation rates. Deuterated analogs provide baseline correction for non-deuterated species .
- Metabolic Tracing : In vivo studies employ deuterated hydrazones to trace endogenous carbonyl metabolites (e.g., lipid peroxidation products) without isotopic overlap .
Comparative Reactivity with Fluorinated Analogs
Q: How does the fluorine substituent at the para position affect the hydrazone’s electronic properties and reactivity? A:
- Electron-Withdrawing Effect : Fluorine increases the electrophilicity of the aldehyde group, accelerating hydrazone formation. Hammett substituent constants (σₚ = +0.06) quantify this effect .
- Steric Considerations : The para-fluorine minimizes steric hindrance, unlike ortho-substituted analogs (e.g., 2,3-difluorobenzaldehyde), which exhibit slower reaction kinetics .
- Comparative Studies : Contrast with 4-chloro- or 4-nitrobenzaldehyde hydrazones to assess electronic vs. steric influences on condensation efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
